molecular formula C9H13NO B13269085 5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13269085
M. Wt: 151.21 g/mol
InChI Key: XTWRYMHBXHCOIC-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopropane and an oxetane ring, with a nitrile group attached to the oxetane ring. The presence of the isopropyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1-oxaspiro[23]hexane-2-carbonitrile typically involves multistep organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the cyclization and nitrile introduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrile group or the isopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxetane derivatives with hydroxyl or carbonyl groups.

    Reduction: Conversion to primary amines or other reduced forms.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which 5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitrile group can act as a reactive site for binding to enzymes or receptors, potentially inhibiting or modifying their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazoline: Another spirocyclic compound with different substituents and applications.

    2-(N-aryl-1,2,3-triazol-4-yl) quinoline: A compound with a similar spirocyclic framework but different functional groups.

Uniqueness

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific combination of a spirocyclic structure, nitrile group, and isopropyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its synthesis, properties, mechanisms of action, and biological applications, supported by recent research findings.

Molecular Characteristics:

  • Molecular Formula: C9_9H13_{13}NO
  • Molecular Weight: 151.21 g/mol
  • IUPAC Name: 5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carbonitrile
  • Canonical SMILES: CC(C)C1CC2(C1)C(O2)C#N
PropertyValue
Molecular FormulaC9_9H13_{13}NO
Molecular Weight151.21 g/mol
IUPAC Name5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carbonitrile
InChI KeyXTWRYMHBXHCOIC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including:

  • Cyclization of Precursors: This step is crucial for forming the spirocyclic structure.
  • Nitrile Introduction: The nitrile group is added through controlled reactions to enhance biological activity.
  • Optimization Techniques: Industrial synthesis may utilize continuous flow reactors and advanced catalysts to maximize yield and purity.

The biological activity of this compound is largely attributed to its structural features:

  • Nitrile Group: Acts as a reactive site for binding to enzymes or receptors, potentially inhibiting or modifying their activity.
  • Spirocyclic Structure: Influences binding affinity and specificity towards various biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of several spirocyclic compounds, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

A comparative analysis with other spirocyclic compounds shows that while many share structural similarities, the unique combination of the nitrile group and isopropyl substituent in this compound enhances its reactivity and biological activity.

CompoundStructure TypeNotable Activity
This compoundSpirocyclicAntimicrobial, Anti-inflammatory
2,5-Diphenyl-1,3-oxazolineSpirocyclicAnticancer
2-(N-aryl-1,2,3-triazol-4-yl) quinolineNon-spirocyclicAntiviral

Research Findings

Recent studies have focused on the pharmacological properties of spirocyclic compounds similar to this compound. These studies highlight:

  • In vitro Studies: Show promise in inhibiting specific enzyme activities linked to inflammation and infection.
  • In vivo Models: Animal studies are underway to assess the therapeutic potential and safety profile.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-6(2)7-3-9(4-7)8(5-10)11-9/h6-8H,3-4H2,1-2H3

InChI Key

XTWRYMHBXHCOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(C1)C(O2)C#N

Origin of Product

United States

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